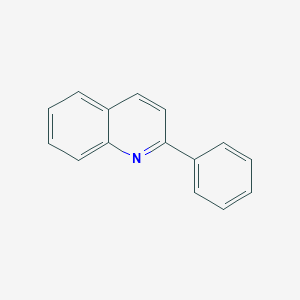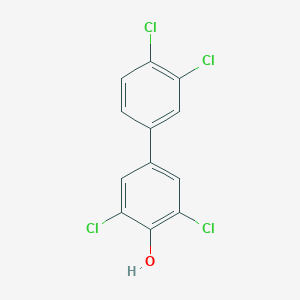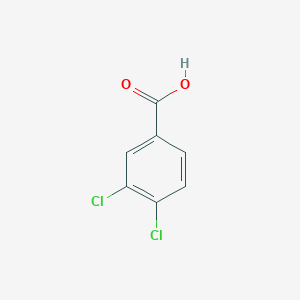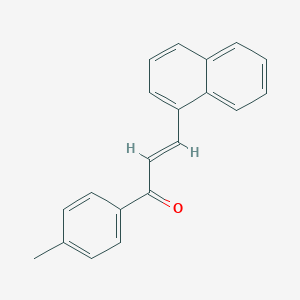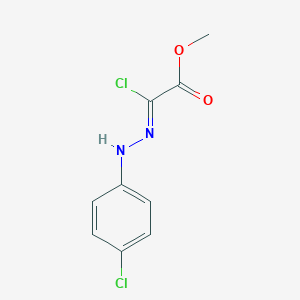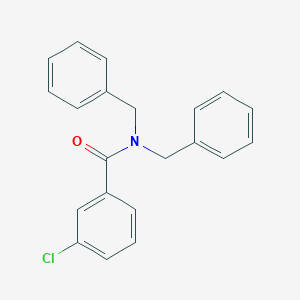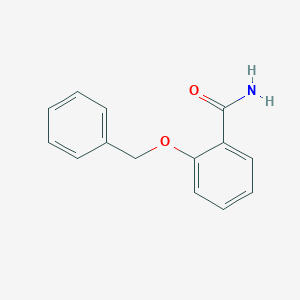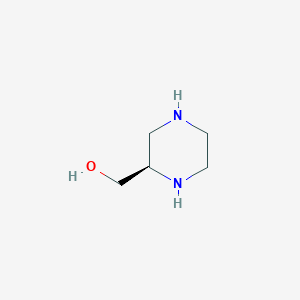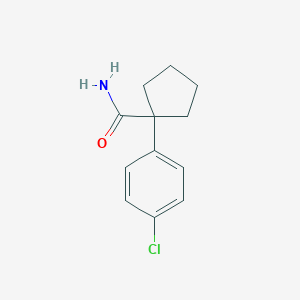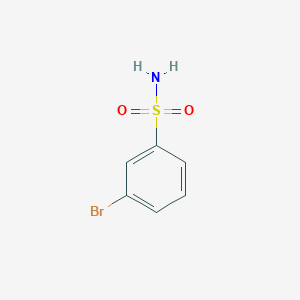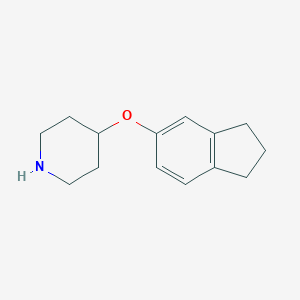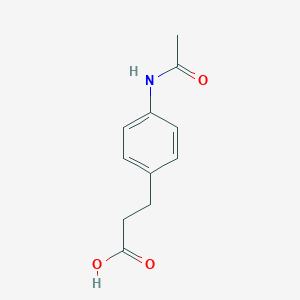
3-(4-Acetamidophenyl)propanoic acid
Overview
Description
3-(4-Acetamidophenyl)propanoic acid is an organic compound with the molecular formula C11H13NO3. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-acetamidophenyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
3-(4-Acetamidophenyl)propanoic acid, also known as a profen , primarily targets inflammatory pathways in the body. Profens are a category of nonselective, nonsteroidal anti-inflammatory drugs (NSAIDs) that reduce pain, body temperature in fever, signs of inflammation, and slow the development of cancers .
Mode of Action
The compound interacts with its targets by inhibiting the production of prostaglandins , chemicals in the body that cause inflammation and pain. This is achieved by blocking the enzyme cyclooxygenase, which is involved in the production of prostaglandins .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins. By inhibiting the cyclooxygenase enzyme, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Pharmacokinetics
The profens generally have moderately short initial half-lives of 2–5 hours although they have long terminal half-lives . The major exception is naproxen which has a half-life of about 15 hours . The profens are available mostly as their racemates, i.e., equal mixtures of the R and S stereoisomers .
Result of Action
The result of the compound’s action is a reduction in inflammation and pain. This is due to the decreased production of prostaglandins, which are responsible for these symptoms. In addition, the compound has been shown to have anticancer and antioxidant activities .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other substances in the body, such as food or other drugs, can affect the absorption and metabolism of the compound .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to target amino acid biosynthesis , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not yet clear.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Acetamidophenyl)propanoic acid can be achieved through several methods. One common route involves the reaction of 4-acetamidophenylacetic acid with acetic anhydride in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography and distillation, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Acetamidophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-Acetamidophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: It is a key intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Ibuprofen: Another propanoic acid derivative with similar anti-inflammatory properties.
Naproxen: A structurally related compound with a longer duration of action.
Ketoprofen: Known for its potent analgesic effects.
Uniqueness: 3-(4-Acetamidophenyl)propanoic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its ability to serve as a precursor for various pharmaceuticals further highlights its importance in medicinal chemistry.
Properties
IUPAC Name |
3-(4-acetamidophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-10-5-2-9(3-6-10)4-7-11(14)15/h2-3,5-6H,4,7H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXBJTZAUYXHMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30283324 | |
| Record name | 3-(4-acetamidophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30283324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6325-43-5 | |
| Record name | NSC30906 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-acetamidophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30283324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

